molecular formula C21H33N3O4S B5588508 1-[(4-methoxyphenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide

1-[(4-methoxyphenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide

Cat. No. B5588508
M. Wt: 423.6 g/mol
InChI Key: UXCTVYTWFLYPFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine and pyrrolidine derivatives typically involves strategies such as conjugate additions and intramolecular cyclizations. For instance, Back and Nakajima (2000) demonstrated a convenient route to synthesize piperidines and related structures by cyclization of acetylenic sulfones with beta and gamma-chloroamines, providing a framework that could be applicable for synthesizing the compound of interest (Back & Nakajima, 2000).

Molecular Structure Analysis

Banerjee et al. (2002) provided insights into the crystal structure and molecular conformation of a solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, which shares structural similarities with the compound . This study utilized X-ray analysis and AM1 molecular orbital methods, revealing an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety via a sulfonyl group (Banerjee et al., 2002).

Chemical Reactions and Properties

Golub and Becker (2015) investigated the anodic methoxylation of piperidine derivatives, focusing on the effects of N-acyl and N-sulfonyl groups. Their findings on the selective formation of α-monomethoxy and α,α'-dimethoxy products under different conditions could be relevant for understanding the chemical reactivity of the compound of interest (Golub & Becker, 2015).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. Compounds with similar structures are often involved in biological activity due to their ability to bind to proteins in a specific manner .

properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N-(3-pyrrolidin-1-ylbutyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O4S/c1-17(23-13-3-4-14-23)11-12-22-21(25)18-6-5-15-24(16-18)29(26,27)20-9-7-19(28-2)8-10-20/h7-10,17-18H,3-6,11-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCTVYTWFLYPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-methoxyphenyl)sulfonyl]-N-[3-(pyrrolidin-1-yl)butyl]piperidine-3-carboxamide

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